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Cat. No.: B13441390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various systems and

formulations pertinent to research involving entities designated as "CL-55". Due to the varied

use of this identifier in scientific literature, this document addresses multiple interpretations,

including the CL-55 cell line, the hypothetical GPR55 agonist CL-55, and the polymer HPMCP

HP55 used in drug formulations.

Section 1: CL-55 Cell Line in Drug Delivery Studies
The CL-55 cell line, an in vitro model for breast cancer, is adherent and epithelial-like.[1] It

serves as a valuable tool for evaluating the efficacy and delivery of novel cancer therapeutics.

Table 1: Key Characteristics of the CL-55 Cell Line
Characteristic Description

Organism Human (Homo sapiens)

Tissue of Origin Breast Adenocarcinoma

Morphology Epithelial-like

Growth Mode Adherent, monolayer

Doubling Time Approximately 30-40 hours

Biosafety Level BSL 1
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Experimental Protocols for CL-55 Cell Culture
Protocol 1.1: Culturing and Maintenance of CL-55 Cells[1]

Complete Growth Medium:

Eagle's Minimum Essential Medium (EMEM)

10% Fetal Bovine Serum (FBS)

0.1 mM Non-Essential Amino Acids

10 µg/mL Insulin

1 mM Sodium Pyruvate

1% Penicillin/Streptomycin

Thawing and Plating:

Rapidly thaw a cryovial of cells in a 37°C water bath.

Transfer the cells to a 15 mL conical tube with 9 mL of pre-warmed complete growth

medium.

Centrifuge at 125 x g for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

Transfer the cell suspension to a T-75 culture flask.

Incubate at 37°C in a humidified atmosphere with 5% CO2, changing the medium every 2-

3 days.

Subculturing:

When cells reach 80-90% confluency, aspirate the medium.

Wash the cell monolayer twice with sterile PBS.
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Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA and incubate at 37°C for 5-15 minutes

until cells detach.

Neutralize the trypsin with 10 mL of complete growth medium.

Create a single-cell suspension by gently pipetting.

Protocol 1.2: Western Blotting for Target Protein Expression in CL-55 Cells[1]

Culture CL-55 cells in 6-well plates to 80-90% confluency.

Wash cells with ice-cold PBS.

Lyse the cells by adding 100 µL of 1X SDS sample buffer and scraping.

Sonicate the lysate to shear DNA.

Boil the samples at 95-100°C for 5 minutes.

Centrifuge at 16,000 x g for 10 minutes at 4°C.

Load 20-30 µg of the protein extract per lane on a polyacrylamide gel.

Perform electrophoresis at 100-150V.

Transfer proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours.

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

Incubate with a primary antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with a secondary antibody.

Detect the protein using an appropriate substrate.
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Fig 1. Workflow for testing drug formulations on the CL-55 cell line.

Section 2: Hypothetical CL-55 as a GPR55 Agonist
While a specific compound "CL-55" is not definitively identified, the G protein-coupled receptor

GPR55 has been suggested as a potential target for novel cannabinoid-like compounds.

Activation of GPR55 by agonists leads to an increase in intracellular calcium.[2][3]

GPR55 Signaling Pathway
Activation of GPR55 can initiate a signaling cascade involving Gαq, Gα12, and RhoA, resulting

in an increase in intracellular calcium levels.[2][4]
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Fig 2. Hypothetical GPR55 signaling pathway activated by a CL-55 agonist.
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Section 3: HPMCP HP55 in pH-Sensitive Drug
Delivery
Hydroxypropyl methylcellulose phthalate (HPMCP) HP55 is a polymer widely used in the

pharmaceutical industry for creating pH-sensitive drug delivery systems.[5][6] Its primary

advantage is its ability to protect drugs from the acidic environment of the stomach and release

them in the more neutral pH of the intestines.[5]

Table 2: Properties and Applications of HPMCP HP55
Property Description Application

pH-Sensitivity

Insoluble in acidic conditions

(stomach) and dissolves at a

higher pH (intestines).[5]

Enteric coatings for oral

dosage forms.[6]

Film-Forming

Forms a protective film around

the active pharmaceutical

ingredient.[5][6]

Protects drugs from

degradation, enhances

stability.[5][6]

Solubility Enhancement

Can improve the solubility and

bioavailability of poorly water-

soluble drugs.[5]

Formulation of drugs with low

aqueous solubility.

Controlled Release
Allows for targeted and

sustained drug release.[5]

Development of controlled-

release formulations.

Protocol 3.1: General Method for Preparing HPMCP
HP55-Coated Nanoparticles
This protocol outlines a general approach for encapsulating a drug within HPMCP HP55 for pH-

sensitive delivery.

Core Nanoparticle Preparation: Prepare drug-loaded nanoparticles using a suitable method

(e.g., solvent emulsification-evaporation for PCL nanoparticles).[7]

HPMCP HP55 Solution: Dissolve HPMCP HP55 in an appropriate organic solvent (e.g.,

ethanol/acetone mixture).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.hpmcmanufacturer.com/case-study-hpmcp-hp55-in-ph-sensitive-drug-delivery-systems/
https://www.cellulosemanufacturer.com/hpmcp-hp55-innovations-in-ph-responsive-drug-delivery/
https://www.hpmcmanufacturer.com/case-study-hpmcp-hp55-in-ph-sensitive-drug-delivery-systems/
https://www.hpmcmanufacturer.com/case-study-hpmcp-hp55-in-ph-sensitive-drug-delivery-systems/
https://www.cellulosemanufacturer.com/hpmcp-hp55-innovations-in-ph-responsive-drug-delivery/
https://www.hpmcmanufacturer.com/case-study-hpmcp-hp55-in-ph-sensitive-drug-delivery-systems/
https://www.cellulosemanufacturer.com/hpmcp-hp55-innovations-in-ph-responsive-drug-delivery/
https://www.hpmcmanufacturer.com/case-study-hpmcp-hp55-in-ph-sensitive-drug-delivery-systems/
https://www.cellulosemanufacturer.com/hpmcp-hp55-innovations-in-ph-responsive-drug-delivery/
https://www.hpmcmanufacturer.com/case-study-hpmcp-hp55-in-ph-sensitive-drug-delivery-systems/
https://www.hpmcmanufacturer.com/case-study-hpmcp-hp55-in-ph-sensitive-drug-delivery-systems/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10142392/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13441390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Coating Process:

Disperse the core nanoparticles in the HPMCP HP55 solution.

Use a spray-drying or solvent evaporation technique to coat the nanoparticles with the

polymer.

Washing and Collection: Wash the coated nanoparticles to remove any residual solvent and

unencapsulated polymer.

Characterization:

Analyze particle size and morphology using techniques like dynamic light scattering (DLS)

and transmission electron microscopy (TEM).

Determine drug loading and encapsulation efficiency via methods such as HPLC.

Evaluate the pH-sensitive release profile by incubating the nanoparticles in simulated

gastric and intestinal fluids.

Section 4: Nanoparticle and Liposomal Delivery
Systems
Nanoparticles and liposomes are advanced drug delivery platforms that can improve drug

solubility, prolong circulation time, and enable targeted delivery.[8][9] These systems are highly

relevant for the delivery of therapeutic agents to target cells, such as the CL-55 cell line.

Table 3: Comparison of Nanoparticle and Liposomal
Formulations
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Feature
Nanoparticles (e.g.,
Polymeric)

Liposomes

Composition
Synthetic or natural polymers

(e.g., PCL, PLGA).[7][10]

Phospholipid bilayers

surrounding an aqueous core.

[11]

Drug Loading
Encapsulated within the matrix

or adsorbed on the surface.

Encapsulated in the aqueous

core (hydrophilic drugs) or

within the lipid bilayer

(hydrophobic drugs).[12]

Advantages

High stability, controlled

release, tunable properties.[7]

[12]

Biocompatible, can carry both

hydrophilic and hydrophobic

drugs, can be surface-modified

for targeting.[12][13]

Limitations

Potential for toxicity depending

on the polymer, manufacturing

complexity.

Lower stability, potential for

drug leakage.[14]

Protocol 4.1: Preparation of Drug-Loaded Liposomes by
Thin-Film Hydration[11]

Lipid Film Formation:

Dissolve lipids (e.g., a mixture of phospholipids and cholesterol) and the hydrophobic drug

in a suitable organic solvent (e.g., chloroform).

Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a

round-bottom flask.[11]

Hydration:

Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug) by

rotating the flask above the lipid transition temperature. This results in the formation of

multilamellar vesicles (MLVs).
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Size Reduction:

To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it

through polycarbonate membranes of a defined pore size.

Purification:

Remove the unencapsulated drug by dialysis or size exclusion chromatography.[15]

Visualization of Liposome Preparation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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